molecular formula C24H33N3O7 B087660 Sibiromycin CAS No. 12684-33-2

Sibiromycin

Cat. No. B087660
CAS RN: 12684-33-2
M. Wt: 475.5 g/mol
InChI Key: RAGFPHFDFVNLCG-INYQBOQCSA-N
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Description

Sibiromycin is an antitumor antibiotic with the molecular formula C24H33N3O7. It is produced by the bacterium Streptosporangium sibiricum . Sibiromycin belongs to the class of natural products known as pyrrolobenzodiazepines .


Synthesis Analysis

The synthesis of Sibiromycin involves a “modular” strategy where the synthesis of the anthranilic and dihydropyrrole moieties is completed before assembly by the nonribosomal peptide synthetase enzymes . The sibiromycin gene cluster, consisting of 26 open reading frames, includes enzymes involved in sibirosamine biosynthesis, as well as regulatory and resistance proteins .


Molecular Structure Analysis

The first sibiromycin structure elucidation determined the formula C24H31N3O7 and molecular weight of 473 by elemental analysis and NMR spectroscopy .


Chemical Reactions Analysis

The sibiromycin gene cluster reveals a strategy in which the synthesis of the anthranilic and dihydropyrrole moieties is completed before assembly by the nonribosomal peptide synthetase enzymes .


Physical And Chemical Properties Analysis

Sibiromycin can be quantified by UV detection from extracted chromatograms using wavelength 230 nm .

Scientific Research Applications

  • Sibiromycin, produced by the actinomycete Streptosporangium sibiricum, was initially identified for its capacity to inhibit the multiplication of tumor cells, such as reticuloendothelial sarcoma and lymphoadenoma in mice. It also demonstrated antibacterial properties, particularly against Bacillus mycoides (Gause & Dudnik, 1971).

  • Sibiromycin is part of the pyrrolo[1,4]benzodiazepines (PBDs), known for their sequence-selective DNA alkylating effects and significant antitumor properties. Despite its potential, clinical trials were limited due to cardiotoxic effects in animals, attributed to the C-9 hydroxyl group (Li et al., 2009).

  • An altered form of sibiromycin, 9-deoxysibiromycin, showed reduced cardiotoxicity and increased antitumor activity in preliminary studies. This modification suggests the potential for further exploration in creating analogs of sibiromycin for cancer treatment (Yonemoto et al., 2012).

  • Sibiromycin has been observed to selectively inhibit the incorporation of thymidine into the H-strand of mitochondrial DNA during the incubation of isolated rat liver mitochondria, suggesting its impact on mitochondrial DNA replication (Gause & Dolgilevich, 1975).

  • The chemical structure and characteristics of sibiromycin have been detailed, highlighting its strong antitumor activity and unique molecular composition, including the presence of a new amino sugar, sibirosamine (Brazhnikova et al., 1972).

  • Sibiromycin biosynthesis involves a modular strategy, synthesizing various moieties before assembly by nonribosomal peptide synthetase enzymes. This insight can guide future attempts to engineer PBD biosynthetic machinery for the production of PBD derivatives (Giessen et al., 2011).

  • The interaction of sibiromycin with DNA, particularly its binding to chromatin, has been studied, revealing insights into its mechanism of action at the molecular level (Loz'mian, 1978).

  • Sibiromycin's cardiotoxic effects were observed in dog models, indicating that its therapeutic application may be limited by these side effects (Shepelevtseva, 1975).

Safety And Hazards

Despite its promising antitumor properties, clinical trials of Sibiromycin were precluded by the cardiotoxicity effect in animals attributed to the presence of the C-9 hydroxyl group . Safety measures include ensuring adequate ventilation and handling in accordance with good industrial hygiene and safety practice .

Future Directions

The production of Sibiromycin was confirmed by the analysis of obtained BRB081 extract by HPLC–MS/MS, which showed the presence of the sibiromycin ions themselves, as well as its imine and methoxylated forms . These findings strengthen the importance of uninterrupted research for new producer strains of secondary metabolites with uncommon biological activities .

properties

IUPAC Name

(6R,6aS)-2-[(2S,3R,4R,5S,6S)-3,4-dihydroxy-4,6-dimethyl-5-(methylamino)oxan-2-yl]oxy-4,6-dihydroxy-3-methyl-8-[(E)-prop-1-enyl]-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O7/c1-6-7-13-8-15-21(30)26-17-14(22(31)27(15)10-13)9-16(11(2)18(17)28)34-23-20(29)24(4,32)19(25-5)12(3)33-23/h6-7,9-10,12,15,19-21,23,25-26,28-30,32H,8H2,1-5H3/b7-6+/t12-,15-,19-,20-,21+,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGFPHFDFVNLCG-INYQBOQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CN2C(C1)C(NC3=C(C(=C(C=C3C2=O)OC4C(C(C(C(O4)C)NC)(C)O)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CN2[C@@H](C1)[C@H](NC3=C(C(=C(C=C3C2=O)O[C@H]4[C@@H]([C@]([C@H]([C@@H](O4)C)NC)(C)O)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101318295
Record name Sibiromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sibiromycin

CAS RN

12684-33-2
Record name Sibiromycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12684-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sibiromycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012684332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sibiromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
892
Citations
W Li, A Khullar, SC Chou, A Sacramo… - Applied and …, 2009 - Am Soc Microbiol
… development of sibiromycin analogs, we have cloned and localized the sibiromycin gene cluster … The sibiromycin gene cluster consisting of 26 open reading frames reveals a “modular” …
Number of citations: 152 journals.asm.org
LH Hurley - The Journal of antibiotics, 1977 - jstage.jst.go.jp
… Sibiromycin, the most recent of the three antibiotics to be fully … Sibiromycin has been shown to have antitumor as well as antibiotic activity. In addition to anthramycin, sibiromycin and …
Number of citations: 219 www.jstage.jst.go.jp
AS Mesentsev, VV Kuljaeva… - The Journal of …, 1974 - jstage.jst.go.jp
The present paper is concerned with the structure elucidation of sibiromycin, an antitumor antibiotic produced by Streptosporangium sibiricum1). The isolation and properties of …
Number of citations: 43 www.jstage.jst.go.jp
IT Yonemoto, W Li, A Khullar, N Reixach… - ACS Chemical …, 2012 - ACS Publications
… pyrrolobenzodiazepine natural product sibiromycin as a … sibL abolishes the production of sibiromycin. Supplementation of … and biological activity of sibiromycin and 9-deoxysibiromycin …
Number of citations: 22 pubs.acs.org
MG Brazhnikova, NV Konstantinova… - The Journal of …, 1972 - jstage.jst.go.jp
… Sibiromycin is an amphoteric substance soluble in diluetd acids and alkalies. The antibiotic … We have found that the H+-form of sulfonic acid resin inactivated sibiromycin. Sibiromycin is …
Number of citations: 62 www.jstage.jst.go.jp
KA Parker, RE Babine - Journal of the American Chemical Society, 1982 - ACS Publications
… Therefore we conclude that sibiromycin is an a-glycoside. Finally, we sought to verify the original designation of the natural product as a C-7 (rather than C-9) glycoside byspec- …
Number of citations: 26 pubs.acs.org
GF Gause - Mechanism of Action of Antimicrobial and Antitumor …, 1975 - Springer
… In the culture liquid of the producing strain, sibiromycin is present in low concentrations and inhibits only the growth of tumor cells but not that of bacteria. However, when …
Number of citations: 7 link.springer.com
LH Hurley, WL Lasswell, RK Malhotra, NV Das - Biochemistry, 1979 - ACS Publications
… into sibiromycin by conversion of the amorphous sibiromycin to … The incorporation of expected precursors of sibiromycin … tryptophan were all efficiently incorporated into sibiromycin. D-[6…
Number of citations: 21 pubs.acs.org
GF Gause, YV Dudnik - Proceedings of the Research Symposium on …, 1971 - Springer
… sibiromycin is present in low concentrations and inhibits only the growth of tumor cells but not that of bacteria. However, when sibiromycin … the biological assay of sibiromycin at an early …
Number of citations: 21 link.springer.com
GF GAUSE, YUV DUDNIK - … with Nucleic Acids and Their Modes …, 2012 - books.google.com
… sibiromycin is present in low concentrations and inhibits only the growth of tumor cells but not that of bacteria. However, when sibiromycin … the biological assay of sibiromycin at an early …
Number of citations: 0 books.google.com

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